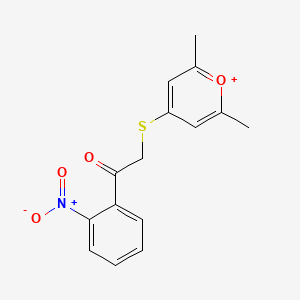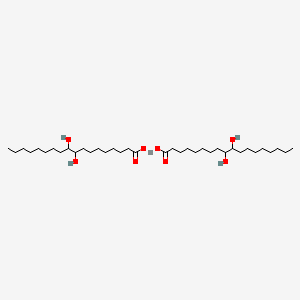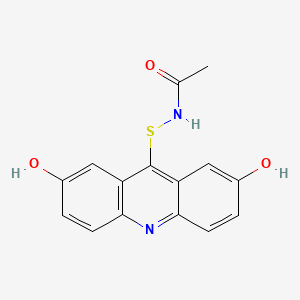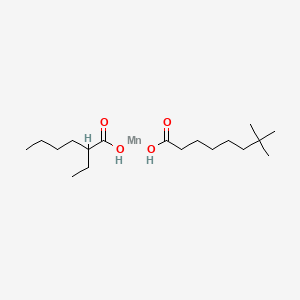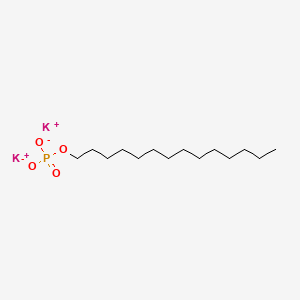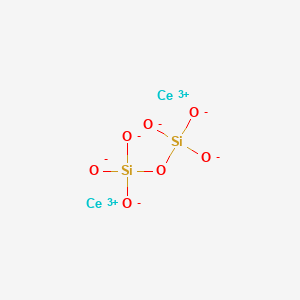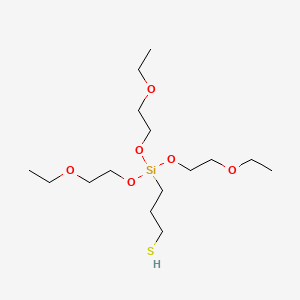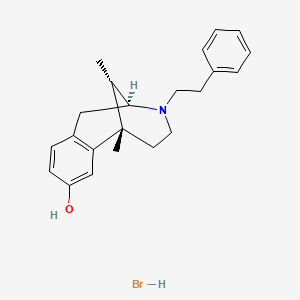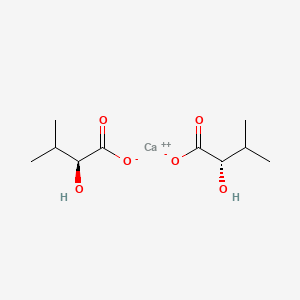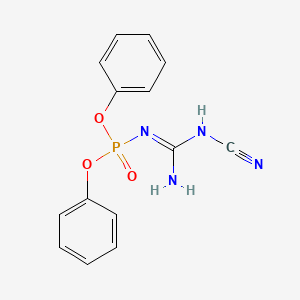
Diphenyl (cyanoamino)(imino)methylamidophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is characterized by its unique structure, which includes a cyanoamino group, an imino group, and a diphenyl ester of phosphoramidic acid . It has various applications in scientific research and industry due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl (cyanoamino)(imino)methylamidophosphate typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . This reaction is carried out under specific conditions to yield the desired cyanoacetamide derivatives. The process may involve the use of different reagents and catalysts to optimize the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to maintain the quality of the product, and advanced purification techniques are employed to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl (cyanoamino)(imino)methylamidophosphate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Diphenyl (cyanoamino)(imino)methylamidophosphate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Diphenyl (cyanoamino)(imino)methylamidophosphate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Diphenyl (cyanoamino)(imino)methylamidophosphate include:
- 1-Cyano-2-diphenoxyphosphorylguanidine
- Phosphoramidic acid, [(cyanoamino)iminomethyl]-, diphenyl ester
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific research and industrial applications .
Eigenschaften
CAS-Nummer |
92193-47-0 |
|---|---|
Molekularformel |
C14H13N4O3P |
Molekulargewicht |
316.25 g/mol |
IUPAC-Name |
1-cyano-2-diphenoxyphosphorylguanidine |
InChI |
InChI=1S/C14H13N4O3P/c15-11-17-14(16)18-22(19,20-12-7-3-1-4-8-12)21-13-9-5-2-6-10-13/h1-10H,(H3,16,17,18,19) |
InChI-Schlüssel |
FNFCLKQQSFYUEA-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)OP(=O)(/N=C(\N)/NC#N)OC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)OP(=O)(N=C(N)NC#N)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


